三(六氟乙酰丙酮)铁(III)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

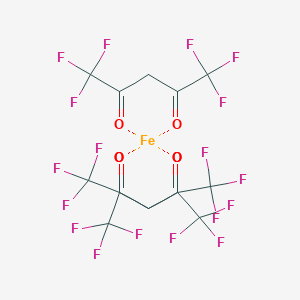

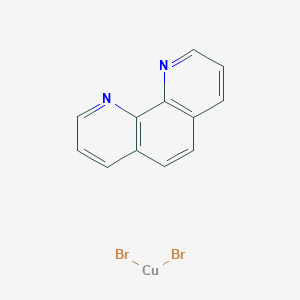

Tris(hexafluoroacetylacetonato)iron(III) (Fe(hfac)3) is an organoiron compound that has been used in a variety of scientific and industrial applications. It is a coordination compound of iron with three hexafluoroacetylacetonate (hfac) ligands. Fe(hfac)3 is a white, crystalline solid that is soluble in many organic solvents. It is a versatile reagent that can be used in a wide range of synthetic and analytical chemistry applications.

科学研究应用

配位球几何

- 三(1,1,1,5,5,5-六氟乙酰丙酮)铁(III)的分子结构由单晶衍射法确定,显示出由于晶体堆积力而导致的螯合环和三氟甲基的显着弯曲变形(Pfluger & Haradem, 1983)。

催化应用

- 它被用作芳基格氏试剂和具有β-氢的烷基卤化物之间的交叉偶联反应的有效催化剂(Nagano & Hayashi, 2004)。

- 应用范围从氢原子转移到交叉偶联反应,并用作合成化学中的路易斯酸(Lübken, Saxarra, & Kalesse, 2018)。

光还原和光聚集

- 三(六氟乙酰丙酮)铁(III)在低温基质中的光化学行为已使用穆斯堡尔光谱表征,显示出聚集和光还原(Yamada, Minai, Sato, & Tominaga, 1984)。

氧化催化剂

- 它催化烯烃化合物(包括苯乙烯类似物和烯烃醇)的需氧环氧化成环氧化物(Takai, Hata, Yamada, & Mukaiyama, 1991)。

硫化铁纳米晶体的合成

- 三(O-烷基黄原酸酯)铁(III)配合物被用作硫化铁纳米晶体合成的前体,微晶的形态受反应条件和所用前体的类型的影响(Akhtar, Malik, Tuna, & O’Brien, 2013)。

光谱和结构研究

- 三(六氟乙酰丙酮)铁(III)及其相关配合物的分子结构已使用各种光谱技术进行表征和分析,突出了它们在染料敏化太阳能电池等领域的溶解性和潜在应用(Conradie, 2022)。

作用机制

Target of Action

Tris(hexafluoroacetylacetonato)iron(III) is a synthetic reagent used for biochemical research

Mode of Action

It’s known that iron complexes can act as catalysts in various chemical reactions .

Biochemical Pathways

Iron complexes are known to catalyze various chemical reactions, including the dimerization of isoprene and the ring-opening polymerization of 1,3-benzoxazine .

Result of Action

As a catalyst, it likely facilitates chemical reactions without being consumed, leading to the production of desired compounds .

Action Environment

The action of Tris(hexafluoroacetylacetonato)iron(III) can be influenced by various environmental factors. For instance, it’s sensitive to moisture , which can affect its stability and efficacy. Furthermore, it should be stored under inert gas to maintain its reactivity .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tris(hexafluoroacetylacetonato)iron(III) involves the reaction of hexafluoroacetylacetone with iron(III) chloride in the presence of a base to form the desired complex.", "Starting Materials": [ "Hexafluoroacetylacetone", "Iron(III) chloride", "Base (such as sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Add hexafluoroacetylacetone to a flask", "Add iron(III) chloride to the flask and stir until dissolved", "Add a base to the flask and stir for several hours", "Filter the resulting solution to remove any insoluble impurities", "Concentrate the filtrate to a small volume", "Allow the solution to cool slowly to room temperature to promote crystallization", "Collect the crystals by filtration and wash with a suitable solvent", "Dry the crystals under vacuum to obtain Tris(hexafluoroacetylacetonato)iron(III)" ] } | |

CAS 编号 |

17786-67-3 |

分子式 |

C15H6F18FeO6 |

分子量 |

680.02 g/mol |

IUPAC 名称 |

(E)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron |

InChI |

InChI=1S/3C5H2F6O2.Fe/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1+; |

InChI 键 |

QVLUONOUBOQIBI-VRBCMZOBSA-N |

手性 SMILES |

C(=C(/O)\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/O)\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/O)\C(F)(F)F)\C(=O)C(F)(F)F.[Fe] |

SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Fe+3] |

规范 SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Fe] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of Tris(hexafluoroacetylacetonato)iron(III) influence its interaction with ortho-Positronium (o-Ps)?

A1: Research suggests that the electron-withdrawing nature of the trifluoromethyl substituents in Tris(hexafluoroacetylacetonato)iron(III) significantly accelerates the decay of ortho-Positronium (o-Ps) []. This is evidenced by a high rate constant of 33.8×109 M−1 s−1 observed for this compound []. This effect is attributed to the influence of the substituents on the chelate ring, making it more electron-deficient and promoting interactions with o-Ps.

Q2: Is there a correlation between the redox potential of Tris(hexafluoroacetylacetonato)iron(III) and its interaction with o-Ps?

A2: Yes, studies indicate a strong correlation between the redox potential of Tris(hexafluoroacetylacetonato)iron(III) and its ability to accelerate o-Ps decay []. Complexes exhibiting higher redox potentials, as determined by cyclic voltammetry, demonstrate a greater tendency to accelerate o-Ps decay. This suggests that the electron-accepting ability of the complex, reflected in its redox potential, plays a crucial role in its interaction with o-Ps [].

Q3: What insights do photoelectron spectroscopy studies provide about the electronic structure of Tris(hexafluoroacetylacetonato)iron(III)?

A3: Helium(I) photoelectron spectroscopy studies have revealed a weak, low-ionization-energy band in the spectrum of Tris(hexafluoroacetylacetonato)iron(III) []. This observation has prompted further investigation and alternative explanations regarding the electronic structure of the compound, particularly concerning the nature of its valence orbitals and their involvement in ionization processes [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)

![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)